molecular formula C19H27N3O3 B2983188 (4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone CAS No. 2034491-76-2

(4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone

Cat. No. B2983188
M. Wt: 345.443
InChI Key: AQUVUNAVXCNGPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve the use of ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings . For instance, pyrrolidine compounds, which share a similar nitrogen heterocycle, can be synthesized from different cyclic or acyclic precursors .

Scientific Research Applications

Heterocyclic Derivative Syntheses

Heterocyclic compounds play a crucial role in medicinal chemistry due to their presence in a variety of pharmacologically active molecules. The synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, has been reported through reactions catalyzed under oxidative carbonylation conditions. These syntheses involve catalytic reactions in the presence of palladium catalysts, offering a pathway to a range of heterocyclic structures with potential applications in drug discovery and development (Bacchi et al., 2005).

Scale-up Campaigns for H3 Antagonists

Scale-up syntheses of structurally similar H3 receptor antagonists have been developed, highlighting the pharmaceutical industry's interest in optimizing the production of compounds with potential therapeutic benefits. These campaigns involve the evolution of synthesis processes to minimize costs and improve efficiency, demonstrating the compound's relevance in pharmacological contexts (Pippel et al., 2011).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction (XRD) studies, provides detailed insights into the compound's conformation and intermolecular interactions. This information is crucial for understanding the compound's chemical behavior and potential interactions in biological systems, which can inform drug design and synthesis strategies (Lakshminarayana et al., 2009).

Antimicrobial Activity Studies

The synthesis and evaluation of pyridine derivatives for antimicrobial activity represent another significant application of such compounds. These studies contribute to the discovery of new antimicrobial agents, addressing the ongoing need for novel treatments against resistant strains of bacteria and fungi (Patel et al., 2011).

properties

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-19(22-10-8-21(9-11-22)16-3-1-4-16)15-6-7-18(20-13-15)25-14-17-5-2-12-24-17/h6-7,13,16-17H,1-5,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUVUNAVXCNGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone

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